molecular formula C16H26O B156676 Dispiro[5.2.5.2]hexadecan-7-one CAS No. 1781-82-4

Dispiro[5.2.5.2]hexadecan-7-one

Cat. No. B156676
CAS RN: 1781-82-4
M. Wt: 234.38 g/mol
InChI Key: BKABACUMJFHLRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dispiro[5.2.5.2]hexadecan-7-one is a chemical compound that has gained significant attention in recent years due to its unique structure and potential applications in various fields of science. This compound is a spiroketone, which means that it contains two rings that share a single atom. The synthesis of this compound is challenging, and only a few methods have been reported in the literature. However, the development of new synthetic strategies has opened up new avenues for the production of this compound.

Mechanism Of Action

The mechanism of action of Dispiro[5.2.5.2]hexadecan-7-one is not yet fully understood. However, it is believed that this compound interacts with various enzymes and proteins in the body, which can lead to changes in cellular function. Further research is required to fully elucidate the mechanism of action of this compound.

Biochemical And Physiological Effects

Dispiro[5.2.5.2]hexadecan-7-one has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that this compound has anti-inflammatory properties, which may make it useful in the treatment of various inflammatory conditions. Additionally, this compound has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals.

Advantages And Limitations For Lab Experiments

One of the main advantages of Dispiro[5.2.5.2]hexadecan-7-one is its unique structure, which makes it an excellent candidate for the production of high-performance materials. Additionally, this compound has been shown to have a variety of biochemical and physiological effects, which may make it useful in the development of new drugs and therapies. However, the synthesis of this compound is challenging, and only a few methods have been reported in the literature. Further research is required to develop new synthetic strategies that are more efficient and cost-effective.

Future Directions

There are many potential future directions for research on Dispiro[5.2.5.2]hexadecan-7-one. One area of research that holds promise is in the development of new materials with unique properties. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and to explore its potential applications in the development of new drugs and therapies. Finally, the development of new synthetic strategies for the production of this compound will be an important area of research in the future.

Synthesis Methods

The synthesis of Dispiro[5.2.5.2]hexadecan-7-one is a complex process that requires careful planning and execution. One of the most commonly used methods for the synthesis of this compound is the reaction of 2,3-dimethyl-1,3-butadiene with ethyl vinyl ketone in the presence of a Lewis acid catalyst. This reaction results in the formation of the spirocyclic ketone, which can be further purified using various techniques such as column chromatography, recrystallization, and distillation.

Scientific Research Applications

Dispiro[5.2.5.2]hexadecan-7-one has been extensively studied for its potential applications in various fields of science. One of the most promising areas of research is in the development of new materials with unique properties. This compound has been shown to have excellent thermal stability, which makes it an ideal candidate for the production of high-performance materials such as polymers, resins, and coatings.

properties

CAS RN

1781-82-4

Product Name

Dispiro[5.2.5.2]hexadecan-7-one

Molecular Formula

C16H26O

Molecular Weight

234.38 g/mol

IUPAC Name

dispiro[5.2.59.26]hexadecan-15-one

InChI

InChI=1S/C16H26O/c17-14-13-15(7-3-1-4-8-15)11-12-16(14)9-5-2-6-10-16/h1-13H2

InChI Key

BKABACUMJFHLRR-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)CCC3(CCCCC3)C(=O)C2

Canonical SMILES

C1CCC2(CC1)CCC3(CCCCC3)C(=O)C2

synonyms

Dispiro[5.2.5.2]hexadecan-7-one

Origin of Product

United States

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